An In-depth Technical Guide to 2-(1-Benzylpiperidin-4-yl)-2-propanol
An In-depth Technical Guide to 2-(1-Benzylpiperidin-4-yl)-2-propanol
This technical guide provides a comprehensive overview of 2-(1-Benzylpiperidin-4-yl)-2-propanol, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established chemical principles with data from structurally analogous compounds to offer a thorough profile.
Chemical Identity and Properties
2-(1-Benzylpiperidin-4-yl)-2-propanol is a tertiary alcohol containing a benzyl-substituted piperidine ring. The piperidine moiety is a common scaffold in medicinal chemistry, and the benzyl group can influence the molecule's lipophilicity and potential interactions with biological targets.
Table 1: Physicochemical Properties of 2-(1-Benzylpiperidin-4-yl)-2-propanol
| Property | Value | Source |
| CAS Number | 299428-04-9 | [1] |
| Molecular Formula | C₁₅H₂₃NO | [1] |
| Molecular Weight | 233.35 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | General knowledge of similar compounds |
| Melting Point | Not reported; expected to be in the range of the un-benzylated analog 2-(4-Piperidyl)-2-propanol (133-137 °C)[2] | [2] |
| Boiling Point | Not reported; expected to be higher than the un-benzylated analog (142 °C at 3.3 kPa)[2] | [2] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | General chemical principles |
Synthesis
The most direct and established method for the synthesis of 2-(1-Benzylpiperidin-4-yl)-2-propanol is through the Grignard reaction. This involves the nucleophilic addition of a methyl group to the carbonyl carbon of 1-benzyl-4-piperidone.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is based on well-established procedures for the synthesis of tertiary alcohols from ketones using Grignard reagents.
Materials:
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1-Benzyl-4-piperidone
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Methylmagnesium bromide (or chloride) solution in a suitable ether solvent (e.g., diethyl ether, THF)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for anhydrous reactions (oven-dried)
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Magnetic stirrer and heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-4-piperidone (1 equivalent) in anhydrous diethyl ether or THF.
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Grignard Addition: Cool the solution of 1-benzyl-4-piperidone to 0 °C using an ice bath. Slowly add the methylmagnesium bromide solution (1.1 to 1.5 equivalents) dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or ethyl acetate.
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Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal and Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Synthesis Workflow
Spectroscopic Data (Expected)
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (benzyl group): Multiplet around 7.2-7.4 ppm (5H).- Benzyl CH₂: Singlet around 3.5 ppm (2H).- Piperidine protons: Multiplets in the range of 1.5-3.0 ppm.- Isopropyl methyl groups: Singlet around 1.2 ppm (6H).- Hydroxyl proton: A broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | - Aromatic carbons: Signals between 127-140 ppm.- Quaternary carbon (C-OH): Signal around 70 ppm.- Benzyl CH₂: Signal around 63 ppm.- Piperidine carbons: Signals in the range of 30-60 ppm.- Isopropyl methyl carbons: Signal around 25 ppm. |
| IR Spectroscopy | - O-H stretch: Broad band in the region of 3200-3600 cm⁻¹.- C-H stretch (aromatic and aliphatic): Bands between 2800-3100 cm⁻¹.- C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.- C-O stretch: Strong band in the region of 1100-1200 cm⁻¹.- C-N stretch: Band in the region of 1000-1200 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): Peak at m/z = 233.- Major Fragmentation Peaks: Loss of a methyl group (m/z = 218), loss of the isopropyl group (m/z = 190), and a prominent peak for the benzyl fragment or tropylium ion (m/z = 91). |
Potential Biological Activity and Applications
Specific pharmacological studies on 2-(1-Benzylpiperidin-4-yl)-2-propanol have not been identified in the reviewed literature. However, the benzylpiperidine scaffold is present in a wide range of biologically active molecules.
Derivatives of 4-benzylpiperidine have been investigated for their activity as monoamine releasing agents, showing selectivity for dopamine and norepinephrine release.[3] They have also been studied as weak monoamine oxidase inhibitors.[3] Furthermore, various N-benzylpiperidine derivatives have been synthesized and evaluated as cholinesterase inhibitors with beta-amyloid anti-aggregation properties, showing potential for the treatment of Alzheimer's disease.[4] The structural similarity of 2-(1-Benzylpiperidin-4-yl)-2-propanol to these compounds suggests that it could be a valuable intermediate for the synthesis of novel therapeutic agents targeting the central nervous system.
The presence of the tertiary alcohol functional group provides a site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Potential Signaling Pathway Involvement
Given the known activities of related benzylpiperidine compounds, it is plausible that 2-(1-Benzylpiperidin-4-yl)-2-propanol or its derivatives could interact with monoaminergic systems or cholinergic pathways. However, without experimental data, any depiction of a specific signaling pathway would be speculative. The logical relationship for its potential utility is in serving as a precursor for more complex, biologically active molecules.
Conclusion
2-(1-Benzylpiperidin-4-yl)-2-propanol is a readily synthesizable compound with potential as a building block in medicinal chemistry. While specific experimental and pharmacological data are currently scarce in the public domain, its structural features suggest that it and its derivatives could be of interest for the development of new agents targeting the central nervous system. This technical guide provides a foundational understanding of its synthesis and expected properties to aid researchers in their investigations of this and related molecules. Further experimental studies are warranted to fully characterize this compound and explore its potential applications.
References
- 1. 299428-04-9|2-(1-Benzylpiperidin-4-yl)-2-propanol|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
